4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a diethylamino group, and a benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 4-(diethylamino)benzaldehyde with 3-(m-tolyl)-1H-1,2,4-triazole-5-thiol. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. Advanced purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis[4-(di-p-tolylamino)styryl]biphenyl
- N,N’-Bis[4-di(m-tolyl)aminophenyl]-N,N’-diphenylbenzidine
Uniqueness
Compared to similar compounds, 4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and diethylamino group contribute to its versatility in chemical reactions and potential therapeutic applications .
Properties
CAS No. |
478256-08-5 |
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Molecular Formula |
C20H23N5S |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H23N5S/c1-4-24(5-2)18-11-9-16(10-12-18)14-21-25-19(22-23-20(25)26)17-8-6-7-15(3)13-17/h6-14H,4-5H2,1-3H3,(H,23,26)/b21-14+ |
InChI Key |
QJXWVNACNMBCEE-KGENOOAVSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC(=C3)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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